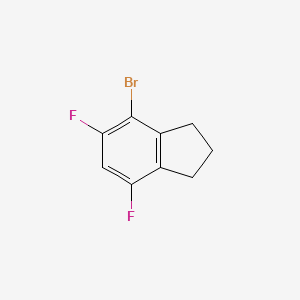
4-Bromo-5,7-difluoroindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,7-difluoroindane: is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical applications due to their unique electronic and steric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-difluoroindane typically involves the bromination and fluorination of indane derivatives. One common method is the radical bromination of indane followed by selective fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5,7-difluoroindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids and reduced to form alkanes or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amino, thio, or other substituted indanes.
Oxidation: Formation of indanones or indanoic acids.
Reduction: Formation of indanes or indanols.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-5,7-difluoroindane is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials science. Its unique electronic properties make it suitable for use in the development of advanced materials and electronic devices .
Mécanisme D'action
The mechanism of action of 4-Bromo-5,7-difluoroindane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-Bromo-5,7-difluoroquinoline
- 4-Bromo-2,5-difluorobenzene
- 5,6-Difluoro-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 4-Bromo-5,7-difluoroindane is unique due to its indane core structure, which provides distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C9H7BrF2 |
|---|---|
Poids moléculaire |
233.05 g/mol |
Nom IUPAC |
4-bromo-5,7-difluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H7BrF2/c10-9-6-3-1-2-5(6)7(11)4-8(9)12/h4H,1-3H2 |
Clé InChI |
UYRXWRYOLREWPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)
![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
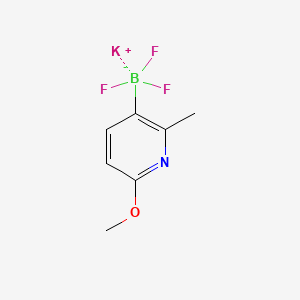
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

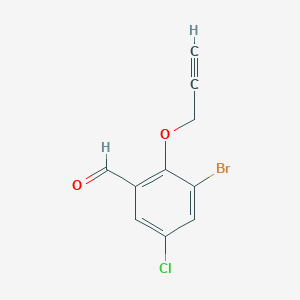

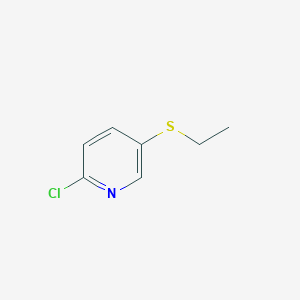
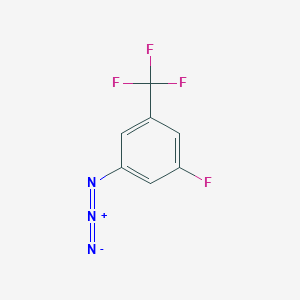
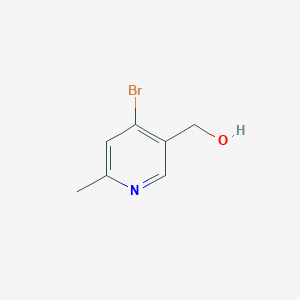
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
